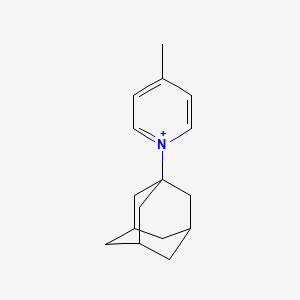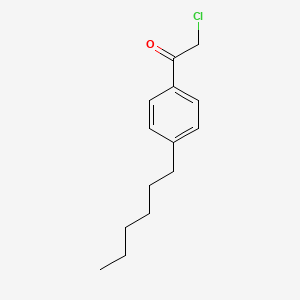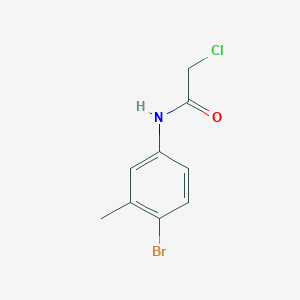
3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine is a fluorinated building block . It is a colorless to white to yellow solid or semi-solid or liquid .
Synthesis Analysis
This compound participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . It acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .Molecular Structure Analysis
The molecular weight of this compound is 210.59 . The IUPAC name is 3-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine . The InChI code is 1S/C7H6ClF3N2/c1-12-6-5(8)2-4(3-13-6)7(9,10)11/h2-3H,1H3,(H,12,13) .Chemical Reactions Analysis
The compound is used in the synthesis of various agrochemical and pharmaceutical ingredients . It is also used in the protection of crops from pests .Physical And Chemical Properties Analysis
The compound is a colorless to white to yellow solid or semi-solid or liquid . It is stored under an inert atmosphere at 2-8°C . The compound is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine Applications
Medical Research Hepatitis C Treatment: This compound acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules, which are being studied as potential inhibitors of NS5B for the treatment of Hepatitis C .
Medical Research Acute Migraine Medication: It is also involved in the synthesis of medications like ubrogepant, which is used for treating acute migraine with or without aura .
Agriculture Crop-Protection Products: In agriculture, derivatives of this compound are used in the production of several crop-protection products, highlighting its importance in maintaining crop health and yield .
Fungicidal Activity: The trifluoromethyl-substituted pyridine derivative has shown higher fungicidal activity than other derivatives, indicating its potential use in developing new fungicides .
Synthesis of Fluazifop: It serves as a key intermediate for the synthesis of fluazifop, an important herbicide used in agriculture .
Pharmaceutical Applications: The trifluoromethyl group within this compound is found in FDA-approved medications for various conditions, demonstrating its versatility in drug development .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c1-12-6-5(8)2-4(3-13-6)7(9,10)11/h2-3H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCGPHUZEGMFAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368758 |
Source


|
| Record name | 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |
CAS RN |
89810-01-5 |
Source


|
| Record name | 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1333506.png)
![2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B1333507.png)





![Methyl 2-[(Cyanomethyl)thio]benzoate](/img/structure/B1333519.png)

![2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid](/img/structure/B1333529.png)



